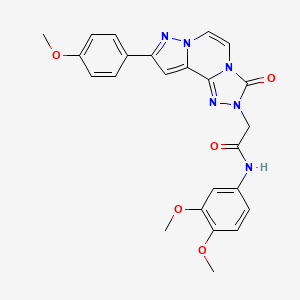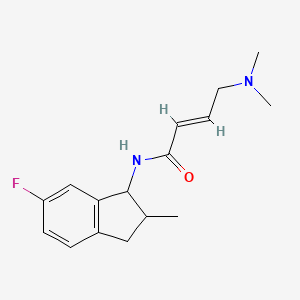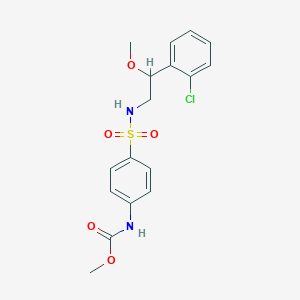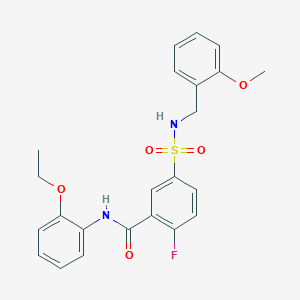
N-(2-ethoxyphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide, also known as EBF, is a chemical compound that has been studied for its potential applications in the field of medicine. EBF is a member of the sulfonamide family of compounds, which are known for their antibacterial and diuretic properties. However, EBF has been found to have unique properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Neuroimaging in Alzheimer's Disease
Research has demonstrated the use of fluorine-labeled benzamide derivatives as molecular imaging probes for quantifying serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This application is significant for the diagnosis and understanding of neurodegenerative diseases, particularly Alzheimer's, through positron emission tomography (PET) scans. The study found significant decreases in 5-HT(1A) receptor densities in Alzheimer's patients, correlating with the severity of clinical symptoms, which could offer insights into disease progression and therapeutic efficacy (Kepe et al., 2006).
Antimicrobial Activity
Benzamide derivatives have been synthesized and evaluated for their antimicrobial efficacy in vitro. This research signifies the potential of benzamide compounds as a new class of antimicrobials, showing significant activity against various bacteria and fungi. These findings could lead to the development of new treatments for infectious diseases (Priya et al., 2006).
Cancer Research
Fluorine-containing benzamide analogs have been explored for imaging the sigma2 receptor status of solid tumors with PET. These compounds, due to their high tumor uptake and acceptable tumor/normal tissue ratios, are promising for assessing the receptor status, which is crucial for the diagnosis and treatment planning of solid tumors. This research opens avenues for non-invasive imaging techniques to monitor tumor progression and response to treatment (Tu et al., 2007).
Inhibition of Enoyl-ACP Reductase in Malaria
Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium enoyl-ACP reductase, a key enzyme in the fatty acid synthesis pathway of Plasmodium falciparum, the parasite responsible for malaria. These compounds exhibit strong inhibitory action, presenting a potential pathway for developing new antimalarial drugs. This highlights the role of benzamide derivatives in combating malaria through enzyme inhibition (Banerjee et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-3-31-22-11-7-5-9-20(22)26-23(27)18-14-17(12-13-19(18)24)32(28,29)25-15-16-8-4-6-10-21(16)30-2/h4-14,25H,3,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHBZZGLFKMSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)



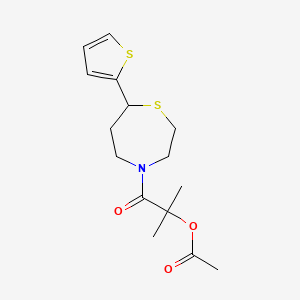
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)

